molecular formula C18H14ClFN4O2 B2568045 2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941976-11-0

2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2568045
CAS RN: 941976-11-0
M. Wt: 372.78
InChI Key: YFOJAKXDVZUWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The research into derivatives of imidazo[1,2-a]-s-triazines and related heterocyclic compounds has revealed various methods for their synthesis and potential biological activities. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against viruses like herpes and rhinovirus showcases the chemical versatility and potential therapeutic application of these compounds (S. H. Kim et al., 1978). Additionally, approaches to constructing fused [1,2,4]triazine systems have been explored, indicating the adaptability of these frameworks for creating novel heterocyclic compounds with potential for varied applications (A. Massry, 2003).

Antagonistic Activity

Research into 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has demonstrated their potential as 5-HT2 antagonists, showing promising biological activity that could lead to new therapeutic agents (Y. Watanabe et al., 1992). This illustrates the bioactive potential of compounds within the imidazo[1,2-a]triazine family and related structures in drug discovery.

Solid-Phase Synthesis

The development of solid-phase synthesis methods for trisubstituted triazinobenzimidazolediones highlights advancements in synthetic techniques that enable the efficient production of complex heterocyclic compounds. These methodologies facilitate the exploration of new chemical space, potentially leading to novel drug candidates or materials (G. Klein et al., 2002).

Optical and Magnetic Properties

Studies on the synthesis and characterization of dendrimeric melamine-cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes reveal the potential of imidazo[1,2-a]triazine derivatives in materials science, particularly in the development of new materials with unique optical and magnetic behaviors (S. Uysal & Z. E. Koç, 2010). This research direction not only contributes to the fundamental understanding of these materials but also opens up possibilities for their application in various technological fields.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c19-14-7-4-8-15(20)13(14)11-24-17(26)16(25)23-10-9-22(18(23)21-24)12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOJAKXDVZUWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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